molecular formula C8H9N3O2 B2861554 3-(Pyrimidin-2-yloxy)pyrrolidin-2-one CAS No. 2201997-38-6

3-(Pyrimidin-2-yloxy)pyrrolidin-2-one

Cat. No.: B2861554
CAS No.: 2201997-38-6
M. Wt: 179.179
InChI Key: VSJMCWPTPZYHQC-UHFFFAOYSA-N
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Description

3-(Pyrimidin-2-yloxy)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring substituted with a pyrimidin-2-yloxy group. This compound is of interest due to its potential biological activities and its role as a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 3-(Pyrimidin-2-yloxy)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidin-2-one with pyrimidin-2-ol under appropriate conditions to form the desired product. The reaction typically requires the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrimidin-2-ol, facilitating its nucleophilic attack on the pyrrolidin-2-one.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(Pyrimidin-2-yloxy)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The pyrimidin-2-yloxy group can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield pyrrolidin-2-one and pyrimidin-2-ol.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(Pyrimidin-2-yloxy)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(Pyrimidin-2-yloxy)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific biological activity being studied and the context in which the compound is used.

Comparison with Similar Compounds

3-(Pyrimidin-2-yloxy)pyrrolidin-2-one can be compared with other similar compounds, such as:

    Pyrrolidin-2-one: The parent compound without the pyrimidin-2-yloxy group.

    Pyrimidin-2-ol: The compound that provides the pyrimidin-2-yloxy group in the synthesis.

    Other pyrrolidinone derivatives: Compounds with different substituents on the pyrrolidinone ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-pyrimidin-2-yloxypyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c12-7-6(2-5-9-7)13-8-10-3-1-4-11-8/h1,3-4,6H,2,5H2,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJMCWPTPZYHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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